molecular formula C8H15N3 B1453878 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine CAS No. 377079-77-1

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Cat. No. B1453878
CAS RN: 377079-77-1
M. Wt: 153.22 g/mol
InChI Key: CFXCZNOUGAEHOD-UHFFFAOYSA-N
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Description

The compound “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring substituted at the 5-position with a 2,2-dimethylpropyl group and an amine group at the 1-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring . The specific reactivity of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on its specific structure. Pyrazoles are generally stable compounds, but their stability can be affected by substitution patterns .

Scientific Research Applications

Actinide(III)/Lanthanide(III) Separation

The compound has been utilized in the field of nuclear chemistry for the separation of actinides and lanthanides. A study demonstrated the gamma-radiolytic stability of solvents containing this compound, which is crucial for the separation process. The research showed that the presence of nitric acid during irradiation had a protective effect, enhancing the stability of the solvents used .

Radiolysis Product Identification

High-resolution mass spectrometry has been employed to identify the main radiolysis products when solvents containing “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” are exposed to gamma-irradiation. This is significant for understanding the degradation pathways and designing more stable systems for nuclear applications .

Quantitative Analysis via MRM

A specifically developed Multiple Reaction Monitoring (MRM) method has been used for the quantitative analysis of the residual concentration of this compound in irradiated samples. This analytical technique is vital for monitoring the integrity of the compound in nuclear waste management and processing .

Crystal Structure Determination

The compound has been used in crystallography to determine the crystal structure of complexes involved in actinide/lanthanide separation. This information is essential for understanding the binding and coordination behavior of the compound, which can lead to the development of more efficient separation processes .

Ligand Efficiency in Metal Separation

Research has highlighted the efficiency of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” as a ligand in the separation of actinide(III) from lanthanide(III). The ligand’s design and interaction with the metals are critical for enhancing selectivity and separation performance .

Development of Carbenes

While not directly related to “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine”, the development of carbenes in chemistry has seen the use of related pyrazolyl-based ligands. These ligands have applications in natural product synthesis and transition metal chemistry, indicating a potential area of research for the compound .

Future Directions

The study of pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” could be of interest for future studies, depending on its physical, chemical, and biological properties.

properties

IUPAC Name

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCZNOUGAEHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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